N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide

Lipophilicity Physicochemical Properties SAR

Select N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide (CAS 724735-05-1) when experimental precision demands the n-butyl chain. Substituting a sec-butyl analog drastically alters lipophilicity (ΔLogP = –0.46, near 3‑fold decrease) and reduces predicted boiling point by 10.1 °C, compromising reproducibility. This compound is validated as a low-micromolar SIRT2 inhibitor (IC50 = 3.75 µM) for nuanced target validation and serves as a versatile synthetic scaffold with oxidizable thioether and functionalizable amide sites. Procure the ≥98% research-grade powder for confident SAR and assay development.

Molecular Formula C18H21NOS
Molecular Weight 299.4 g/mol
Cat. No. B4550475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-2-(phenylsulfanyl)acetamide
Molecular FormulaC18H21NOS
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2
InChIInChI=1S/C18H21NOS/c1-2-3-7-15-10-12-16(13-11-15)19-18(20)14-21-17-8-5-4-6-9-17/h4-6,8-13H,2-3,7,14H2,1H3,(H,19,20)
InChIKeyOBNKWNUOAUAVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 75 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide: Chemical Identity and Baseline Characterization


N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide (CAS 724735-05-1) is a synthetic organic compound classified as an acetamide derivative. It features a phenylsulfanyl (thioether) group linked via an acetamide bridge to a 4-butylphenyl moiety . The molecular formula is C18H21NOS, with a molecular weight of 299.43 g/mol . Its structural identity is confirmed by SMILES CCCCc1ccc(cc1)NC(=O)CSc2ccccc2 . The compound is primarily utilized in academic and pharmaceutical research as a screening compound or synthetic intermediate.

N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide: Risks of In-Class Substitution


Substituting N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide with a structurally related analog—even one with a simple alkyl chain variation—introduces significant and quantifiable changes in physicochemical properties that directly impact experimental reproducibility and biological behavior. In silico predictions demonstrate that a minor alteration from an n-butyl to a sec-butyl chain on the phenyl ring reduces the predicted LogP from 5.32 to 4.86, a change of 0.46 units , which corresponds to a near three-fold decrease in lipophilicity. This single change also lowers the predicted boiling point by 10.1 °C, indicating altered intermolecular interactions . Such differences in lipophilicity and bulk properties can dramatically affect membrane permeability, protein binding, and compound solubility, rendering a 'generic' substitution scientifically invalid. The evidence presented below quantifies these critical differentiation points.

N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide: Quantifiable Differentiation Evidence


LogP and Boiling Point: N-Butyl vs. N-Sec-Butyl Substitution

The compound's n-butyl chain on the phenyl ring confers significantly higher lipophilicity compared to its branched-chain sec-butyl isomer. In silico predictions show a calculated LogP of 5.32 for the n-butyl compound , versus a LogP of 4.86 for the sec-butyl analog . This quantifiable difference of 0.46 LogP units indicates the n-butyl compound is nearly three times more lipophilic. Concurrently, the predicted boiling point for the n-butyl compound is 483.2±38.0 °C, which is 10.1 °C higher than the 473.1±38.0 °C predicted for the sec-butyl analog , reflecting stronger intermolecular forces in the n-butyl variant.

Lipophilicity Physicochemical Properties SAR

SIRT2 Inhibition: Potency and Unique Binding Profile

N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide is a validated inhibitor of SIRT2, a NAD+-dependent deacetylase implicated in cancer and neurodegenerative diseases. It exhibits a reported IC50 of 3.75 μM (3.75E+3 nM) against human SIRT2 [1]. While this potency is in the low micromolar range, it is distinct from a related sulfamoyl-phenyl analog (CID 2937915), which shows an IC50 of 1.12 μM (1.12E+3 nM) against a different, unspecified target [2]. Critically, a structurally distinct, high-potency SIRT2 inhibitor (CHEMBL2332055) has been reported with an IC50 of 10 nM [3], demonstrating the target's wide dynamic range. The value of N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide lies in its distinct chemical scaffold for SIRT2, offering an alternative chemical starting point for medicinal chemistry optimization with a well-defined, albeit modest, initial potency.

Epigenetics Sirtuin Inhibition Cancer

Lipinski Parameters and Oral Drug-Likeness

The compound's physicochemical profile, as predicted by in silico tools, indicates it is moderately compliant with Lipinski's 'Rule of Five' for oral bioavailability. It has a molecular weight of 299.43 g/mol (<500), a calculated LogP of 5.32 (<5), 1 hydrogen bond donor (<5), and 2 hydrogen bond acceptors (<10) . The compound has one Rule of 5 violation (LogP > 5), suggesting potential bioavailability challenges but also highlighting its lipophilic character which may be advantageous for CNS penetration. In comparison, the sec-butyl analog also has one violation (LogP = 4.86) but is less lipophilic , making the n-butyl variant a superior candidate for targets in lipid-rich environments.

Drug Discovery ADME Bioavailability

N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide: Application Scenarios Based on Quantitative Evidence


SIRT2 Probe for Epigenetic and Cancer Research

Procure for use as a low-micromolar (IC50 = 3.75 μM) chemical probe to study SIRT2 deacetylase activity in cellular and biochemical assays. Its moderate potency makes it ideal for target validation experiments where a highly potent inhibitor (e.g., IC50 = 10 nM) may cause cytotoxicity or complete pathway shutdown, obscuring nuanced biological readouts [1]. Its distinct chemical scaffold also provides a unique starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against sirtuins.

Lipophilicity-Dependent Assay Development (e.g., BBB Permeability)

Select this compound for assays requiring a compound with high predicted lipophilicity (cLogP = 5.32) . The n-butyl chain contributes to a LogP value near the upper limit of typical drug-like space. This property can be leveraged in studies investigating the impact of lipophilicity on membrane permeability, blood-brain barrier (BBB) penetration, or binding to lipid-rich protein targets, where the less lipophilic sec-butyl analog (cLogP = 4.86) may perform differently .

Synthetic Intermediate for Advanced Analog Design

Utilize as a versatile synthetic intermediate. The compound's structure—featuring a phenylsulfanyl group, an acetamide linker, and a 4-butylphenyl moiety—presents multiple points for chemical diversification. The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone , and the amide nitrogen or phenyl rings can be further functionalized. This makes it a valuable building block for generating focused libraries of novel acetamide derivatives for high-throughput screening (HTS).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.